Octanedioic acid-carboxy-14C
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Overview
Description
Octanedioic acid-carboxy-14C, also known as suberic acid-carboxy-14C, is a radiolabeled version of octanedioic acid. This compound is characterized by the presence of a radioactive carbon isotope, carbon-14, at the carboxyl group. Octanedioic acid itself is a dicarboxylic acid with the molecular formula C8H14O4. The radiolabeled version is used extensively in scientific research due to its ability to trace and study various biochemical and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanedioic acid-carboxy-14C typically involves the incorporation of carbon-14 into the carboxyl group of octanedioic acid. This can be achieved through various synthetic routes, including the reaction of a precursor molecule containing carbon-14 with a suitable reagent to form the desired compound. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the efficient incorporation of the radioactive isotope.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of the compound in a controlled environment to ensure safety and minimize contamination. The final product is then purified and tested for its radiochemical purity before being used in research applications.
Chemical Reactions Analysis
Types of Reactions: Octanedioic acid-carboxy-14C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state products such as aldehydes and ketones.
Reduction: Lower oxidation state products such as alcohols.
Substitution: Esters, amides, and other derivatives depending on the substituent used.
Scientific Research Applications
Octanedioic acid-carboxy-14C is widely used in scientific research due to its radiolabeled nature. Some of its applications include:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the study of polymer degradation and stability.
Mechanism of Action
The mechanism of action of octanedioic acid-carboxy-14C involves its incorporation into various biochemical and chemical processes. The radioactive carbon-14 isotope allows researchers to trace the movement and transformation of the compound within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and the fate of carbon atoms in different environments. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Octanedioic acid-carboxy-14C can be compared with other radiolabeled dicarboxylic acids, such as:
Hexanedioic acid-carboxy-14C: A shorter-chain dicarboxylic acid with similar applications but different physical properties.
Decanedioic acid-carboxy-14C: A longer-chain dicarboxylic acid with similar applications but different solubility and reactivity.
Nonanedioic acid-carboxy-14C: Another dicarboxylic acid with a different chain length and slightly different chemical behavior.
The uniqueness of this compound lies in its specific chain length, which influences its solubility, reactivity, and suitability for various applications. Its radiolabeled nature makes it a valuable tool in research, providing insights that non-radiolabeled compounds cannot offer.
Biological Activity
Octanedioic acid, also known as suberic acid, is a dicarboxylic acid with the chemical formula C8H14O4. The radioactive isotope carboxy-14C denotes the presence of carbon-14, which is often used in metabolic studies to trace the pathways of organic compounds in biological systems. This article explores the biological activity of Octanedioic acid-carboxy-14C, focusing on its metabolic pathways, potential therapeutic applications, and toxicological profiles.
Metabolism and Biological Pathways
Metabolic Pathways
Octanedioic acid is primarily metabolized through beta-oxidation in the mitochondria, where it is converted into acetyl-CoA. This process is crucial for energy production. In cases where beta-oxidation is impaired, such as in carnitine deficiency or certain enzymatic dysfunctions, alternative pathways like omega-oxidation become more prominent, leading to the accumulation of dicarboxylic acids like suberic acid .
Table 1: Key Metabolic Pathways for Octanedioic Acid
Pathway | Description | Enzymes Involved |
---|---|---|
Beta-Oxidation | Conversion to Acetyl-CoA for energy production | Carnitine acyltransferase |
Omega-Oxidation | Alternative pathway when beta-oxidation is impaired | Cytochrome P450 enzymes |
Biological Activity and Therapeutic Applications
Therapeutic Potential
Research indicates that dicarboxylic acids like Octanedioic acid may have potential therapeutic applications due to their role in metabolic processes. For instance, studies have shown that certain dicarboxylic acids can ameliorate conditions such as metabolic syndrome by improving lipid profiles and enhancing insulin sensitivity . The incorporation of carbon-14 in studies allows researchers to track the compound's fate within biological systems, providing insights into its efficacy and safety.
Case Study: Dicarboxylic Acids in Metabolic Disorders
A case study published by Genova Diagnostics highlighted the relationship between elevated levels of dicarboxylic acids and metabolic disorders. Patients exhibiting high levels of suberic acid were observed to have impaired fatty acid metabolism, suggesting a potential diagnostic use for Octanedioic acid levels in assessing metabolic health .
Toxicological Profile
Safety and Toxicity
The toxicity of this compound has been evaluated in various studies. While generally considered safe at low concentrations, high doses may lead to adverse effects such as gastrointestinal disturbances or metabolic dysregulation. The U.S. Environmental Protection Agency (EPA) has established guidelines for acceptable exposure levels to ensure safety in both environmental and clinical settings .
Table 2: Toxicological Data Summary
Properties
IUPAC Name |
(1,8-14C2)octanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i7+2,8+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-SHGRYJKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC[14C](=O)O)CC[14C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.